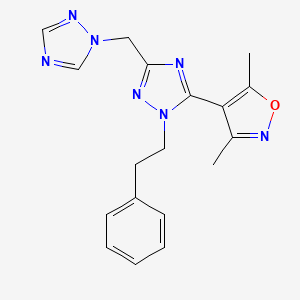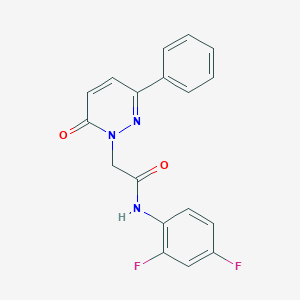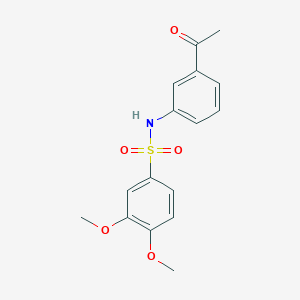
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
Overview
Description
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione, commonly known as Dicyclomine, is a medication used to treat several gastrointestinal disorders, including irritable bowel syndrome (IBS). Dicyclomine belongs to the class of drugs known as anticholinergics, which work by blocking the action of acetylcholine, a neurotransmitter responsible for muscle contractions in the digestive tract. In
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds similar to 2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione have been synthesized and evaluated for their antibacterial activity. A study by Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of a related compound and screened them against several bacterial strains, demonstrating potential in antibacterial applications.
Reaction with Aldehydes and Ketones
Research by Zelenin et al. (1992) explored the reaction of aldehydes and ketones with 1,2,4-trimethylthiosemicarbazide in chloroform, leading to the formation of 1,2,4-triazolidine-3-thiones. This study highlights a potential synthetic pathway relevant to compounds like this compound.
X-ray Crystallography
The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized using X-ray crystallography by Yeo et al. (2019). This study provides valuable structural information that can be relevant to the analysis of similar compounds like this compound.
Electron Impact Ionization Mass Spectrometry
The study of the mass spectra of similar compounds was conducted by Pihlaja et al. (1991). They investigated the fragmentation and reaction pathways of 1,2,4-triazolidine-3-thiones under electron impact, which is crucial for understanding the mass spectrometric behavior of related compounds.
Lipase and α-Glucosidase Inhibition
The study by Bekircan et al. (2015) involved synthesizing novel compounds derived from a similar structure and testing them for lipase and α-glucosidase inhibition. This indicates potential pharmaceutical applications for related compounds in metabolic disorders.
Density Functional Theory (DFT) Studies
Abosadiya et al. (2018) synthesized new triazole and triazolidin derivatives, including a compound structurally similar to this compound, and analyzed them using DFT. This provides insights into the electronic structure and properties of such compounds.
Acetylcholinesterase Inhibition
A study by Mahajan et al. (2020) synthesized 1,2,4-triazolidine-3-thione derivatives and tested them for acetylcholinesterase inhibition, showing potential for applications in neurodegenerative diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-3-12(4-2)14-11(17)16(15-12)10-7-5-9(13)6-8-10/h5-8,15H,3-4H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARSVTDRHHWACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylbut-2-en-1-yl)-8-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674168.png)
![4-{3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}morpholine](/img/structure/B5674179.png)

![(1S*,5R*)-6-[(2-pyridinylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674209.png)

![2-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5674222.png)
![8-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethoxy]quinoline](/img/structure/B5674230.png)
![4-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5674231.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5674249.png)
![3-chloro-N-cyclopropyl-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5674257.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-furoyl)-L-prolinamide](/img/structure/B5674263.png)

![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5674276.png)